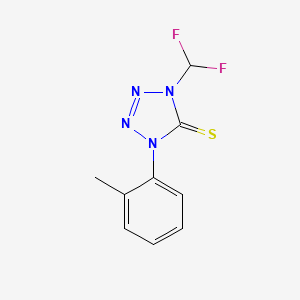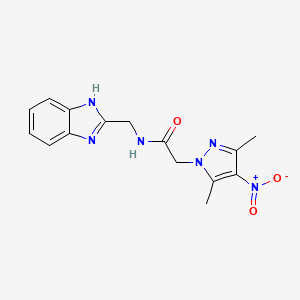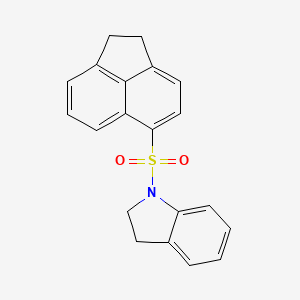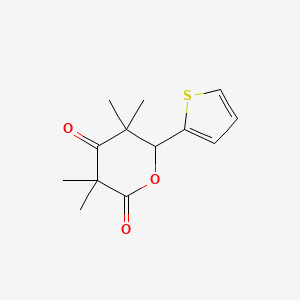
1-(difluoromethyl)-4-(2-methylphenyl)-1,4-dihydro-5H-tetrazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(DIFLUOROMETHYL)-4-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,3,4-TETRAZOLE-5-THIONE is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a difluoromethyl group, a methylphenyl group, and a tetrazole-thione moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(DIFLUOROMETHYL)-4-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,3,4-TETRAZOLE-5-THIONE typically involves the introduction of the difluoromethyl group and the formation of the tetrazole-thione ring. One common method is the reaction of 2-methylphenylhydrazine with difluoromethylthiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(DIFLUOROMETHYL)-4-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,3,4-TETRAZOLE-5-THIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted tetrazole-thione derivatives.
Scientific Research Applications
1-(DIFLUOROMETHYL)-4-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,3,4-TETRAZOLE-5-THIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-4-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,3,4-TETRAZOLE-5-THIONE involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, while the tetrazole-thione moiety can participate in redox reactions. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(TRIFLUOROMETHYL)-4-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,3,4-TETRAZOLE-5-THIONE
- 1-(DIFLUOROMETHYL)-4-(2-CHLOROPHENYL)-4,5-DIHYDRO-1H-1,2,3,4-TETRAZOLE-5-THIONE
Uniqueness
1-(DIFLUOROMETHYL)-4-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,3,4-TETRAZOLE-5-THIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity compared to similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C9H8F2N4S |
|---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
1-(difluoromethyl)-4-(2-methylphenyl)tetrazole-5-thione |
InChI |
InChI=1S/C9H8F2N4S/c1-6-4-2-3-5-7(6)14-9(16)15(8(10)11)13-12-14/h2-5,8H,1H3 |
InChI Key |
DJFDUWPEEVUSID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=S)N(N=N2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-(propan-2-yl)benzenesulfonamide](/img/structure/B11496468.png)
![2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11496477.png)
![1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B11496482.png)
![Butanamide, N-[[5-(4-pyridinyl)-2H-1,2,3,4-tetrazol-2-yl]methyl]-](/img/structure/B11496488.png)


![7-[4-(2-propynyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11496518.png)
![Ethyl 3-(4-methylphenyl)-3-{[(3-methylphenyl)carbonyl]amino}propanoate](/img/structure/B11496532.png)
![2-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11496539.png)
![4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B11496552.png)

![7-hydroxy-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11496564.png)

![N-(2-cyano-4,5-diethoxyphenyl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B11496576.png)
